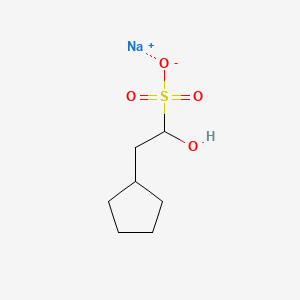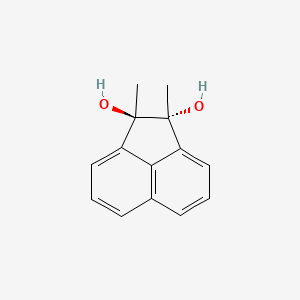
1,2-Acenaphthenediol, 1,2-dimethyl-, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Acenaphthenediol, 1,2-dimethyl-, cis- is a chemical compound with the molecular formula C14H14O2. It is a derivative of acenaphthene, featuring two hydroxyl groups (-OH) attached to the first and second carbon atoms of the acenaphthene ring system, along with two methyl groups (-CH3) at the same positions. This compound is known for its unique stereochemistry, as it exists in the cis-configuration, meaning the hydroxyl groups are on the same side of the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Acenaphthenediol, 1,2-dimethyl-, cis- typically involves the hydroxylation of acenaphthene derivatives. One common method is the catalytic hydrogenation of acenaphthenequinone, followed by hydroxylation using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane or acetone, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
1,2-Acenaphthenediol, 1,2-dimethyl-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthenequinone derivatives using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction of the compound can yield acenaphthene derivatives with reduced hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) for halogenation.
Major Products Formed
Oxidation: Acenaphthenequinone derivatives.
Reduction: Acenaphthene derivatives.
Substitution: Halogenated or alkylated acenaphthene derivatives.
科学的研究の応用
1,2-Acenaphthenediol, 1,2-dimethyl-, cis- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Acenaphthenediol, 1,2-dimethyl-, cis- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways .
類似化合物との比較
Similar Compounds
cis-1,2-Acenaphthenediol: Similar structure but without the methyl groups.
trans-1,2-Acenaphthenediol: Stereoisomer with hydroxyl groups on opposite sides.
Acenaphthenequinone: Oxidized form of acenaphthene with a quinone structure.
Uniqueness
1,2-Acenaphthenediol, 1,2-dimethyl-, cis- is unique due to its specific stereochemistry and the presence of methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological applications.
特性
CAS番号 |
6566-38-7 |
|---|---|
分子式 |
C14H14O2 |
分子量 |
214.26 g/mol |
IUPAC名 |
(1R,2R)-1,2-dimethylacenaphthylene-1,2-diol |
InChI |
InChI=1S/C14H14O2/c1-13(15)10-7-3-5-9-6-4-8-11(12(9)10)14(13,2)16/h3-8,15-16H,1-2H3/t13-,14-/m1/s1 |
InChIキー |
QSDXRXVHRKLPHO-ZIAGYGMSSA-N |
異性体SMILES |
C[C@]1(C2=CC=CC3=C2C(=CC=C3)[C@@]1(C)O)O |
正規SMILES |
CC1(C2=CC=CC3=C2C(=CC=C3)C1(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


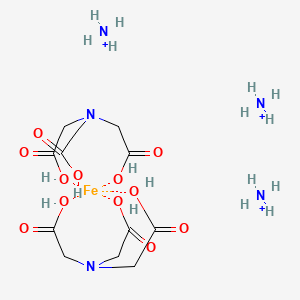
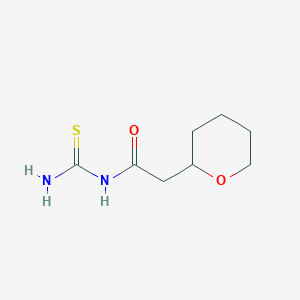

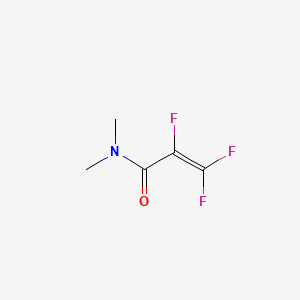
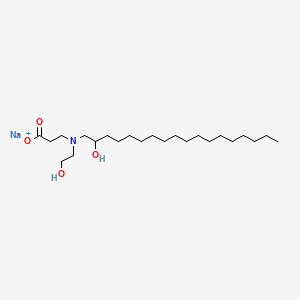
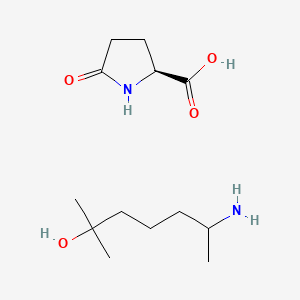
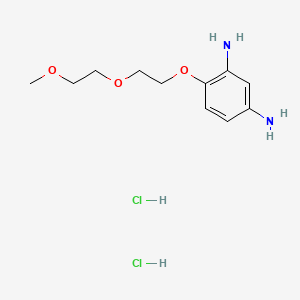
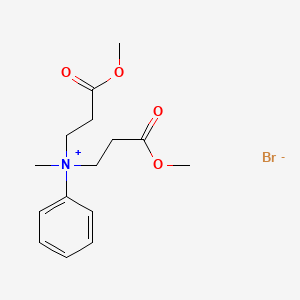

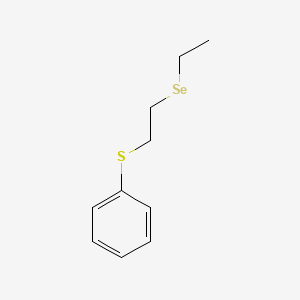
![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)


